molecular formula C16H15FO2 B1354267 3-(4-Fluorophenyl)-4'-methoxypropiophenone CAS No. 886620-76-4

3-(4-Fluorophenyl)-4'-methoxypropiophenone

Cat. No. B1354267
M. Wt: 258.29 g/mol
InChI Key: RZSZPMGLWZECGV-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.


Scientific Research Applications

Synthesis and Material Development

  • Hexadeuterated Diethylstilbestrol Synthesis : The compound was used in the synthesis of hexadeuterated diethylstilbestrol, highlighting its role in advanced chemical synthesis processes (Derks & Wynberg, 1983).
  • Friedel–Crafts Acylation : It served as an intermediate in the production of fine chemicals and pharmaceuticals, synthesized via Friedel–Crafts acylation of anisole with propionic anhydride (Yadav & George, 2006).

Pharmaceutical Research

  • Discovery of Met Kinase Inhibitors : Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, related to the compound , were identified as potent and selective Met kinase inhibitors (Schroeder et al., 2009).
  • Development of Antitumor Agents : The compound was involved in the synthesis and preclinical evaluation of new antitumor agents, demonstrating its utility in cancer research (Chou et al., 2010).

Polymer and Materials Science

  • Poly(arylene ether sulfone) Synthesis : Used in the synthesis of a new sulfonated side-chain grafting unit for the development of comb-shaped poly(arylene ether sulfone) copolymers, demonstrating applications in materials science (Kim, Robertson, & Guiver, 2008).

Chemistry and Catalysis

  • Catalysis in Chemical Reactions : Showed utility in the study of chemical reactions like electrophilic ipso-cyclization of N-(p-methoxyaryl)propiolamides (Tang, Yin, Tang, & Li, 2008).
  • Photochemical Probes : The compound was used in photochemical studies, specifically in the photochemical probes of conformational mobility in liquid crystals (Workentin, Fahie, & Leigh, 1991).

Safety And Hazards

This involves a discussion of the compound’s toxicity, its potential hazards, how to handle it safely, and what to do in case of an accident.


Future Directions

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properties

IUPAC Name

3-(4-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-3,5-10H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSZPMGLWZECGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469023
Record name 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-4'-methoxypropiophenone

CAS RN

886620-76-4
Record name 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A procedure similar to step 2 of Example 1 was used. 3-(4-fluoro-phenyl)-propionyl chloride prepared in the step 1 and methylphenyl ether were used as starting materials, and anhydrous AlCl3 was used as catalyst. The obtained product was a white solid in a yield of 100%, mp: 80-81 └. 1H-NMR (CDCl3, 400 MHz) δ: 3.05 (2H, t, J=7.84 Hz, ArH), 3.23 (2H, t, J=7.84 Hz, ArH), 3.87 (3H, s, OCH3), 6.92 (2H, d, J=8.68 Hz, ArH), 6.97 (2H, t, 3JFH=3JHH=8.72 Hz, ArH), 7.21 (2H, dd, 3JHH=8.68 Hz, 4JFH=5.60 Hz, ArH), 7.93 (2H, d, J=8.68 Hz, ArH); EI-MS m/e (%): 258.0 (M+, 27), 135.0 (100).
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